Benzoic acid--butane-1,2-diol (2/1)

Description

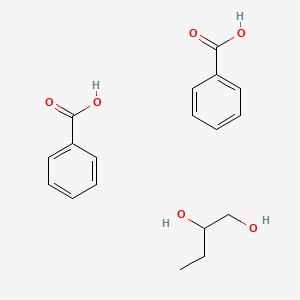

Benzoic acid--butane-1,2-diol (2/1) is a molecular complex formed in a 2:1 molar ratio between benzoic acid (C₇H₆O₂) and butane-1,2-diol (C₄H₁₀O₂). This compound is likely a deep eutectic solvent (DES) or cocrystal, where benzoic acid acts as a hydrogen bond acceptor (HBA) and butane-1,2-diol serves as a hydrogen bond donor (HBD). Such systems are valued in green chemistry for their low toxicity, biodegradability, and tunable physicochemical properties .

Butane-1,2-diol’s extended carbon chain compared to shorter diols (e.g., propane-1,2-diol) may enhance hydrophobic interactions while maintaining strong hydrogen bonding, making this complex suitable for applications like natural product extraction or catalysis .

Properties

CAS No. |

76486-37-8 |

|---|---|

Molecular Formula |

C18H22O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

benzoic acid;butane-1,2-diol |

InChI |

InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |

InChI Key |

SOICWFXLHPKMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.

Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.

Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.

Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.

Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.

Comparison with Similar Compounds

Benzoic Acid Derivatives

Benzoic acid derivatives vary in functional groups, significantly altering their solubility, acidity, and intermolecular interactions. Key comparisons include:

Key Findings :

Butane-1,2-diol vs. Other Diols in DES

Butane-1,2-diol’s performance as an HBD differs from shorter or branched diols:

Key Findings :

Analytical Differentiation

Mass spectrometry (MS) and chromatography distinguish benzoic acid--butane-1,2-diol (2/1) from similar compounds:

- EI-MS Spectra : Benzoic acid derivatives like benzene-1,2-diol and 4-hydroxybenzoic acid show distinct fragmentation patterns (e.g., m/z 122 for benzoic acid vs. m/z 138 for 4-hydroxybenzoic acid) .

- Chromatographic Retention : Benzoic acid elutes earlier than hydroxylated analogs due to lower polarity, aiding in separation .

Stability and Environmental Behavior

Benzoic acid--butane-1,2-diol (2/1) exhibits superior stability under photooxidation compared to hydroxylated derivatives. For instance:

- Photooxidation Products : Benzoic acid forms fewer oxygenated byproducts (e.g., benzene-1,2-diol) compared to salicylic acid, which rapidly degrades into polyhydroxy aromatics .

- Thermal Stability : The 2:1 complex resists decomposition up to 150°C, whereas vanillic acid decomposes at 100°C due to methoxy group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.